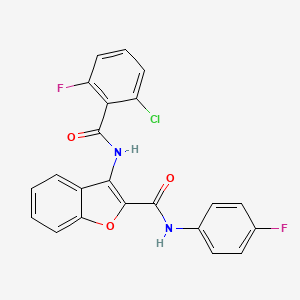![molecular formula C13H20N2O3S B2491022 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea CAS No. 2034569-30-5](/img/structure/B2491022.png)
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a thiophene ring, a hydroxypropyl group, and an oxanyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable hydroxypropylamine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The thiophene ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[3-hydroxy-3-(phenyl)propyl]-1-(oxan-4-yl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
3-[3-hydroxy-3-(pyridin-2-yl)propyl]-1-(oxan-4-yl)urea: Contains a pyridine ring instead of a thiophene ring.
3-[3-hydroxy-3-(furan-2-yl)propyl]-1-(oxan-4-yl)urea: Features a furan ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-11(12-2-1-9-19-12)3-6-14-13(17)15-10-4-7-18-8-5-10/h1-2,9-11,16H,3-8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJEONEUJWRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2490939.png)
![N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2490941.png)
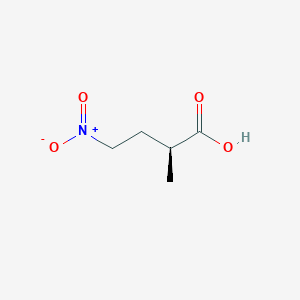

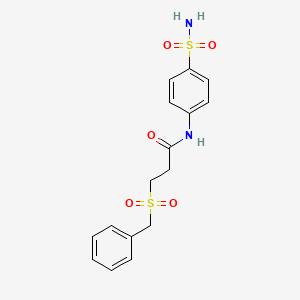
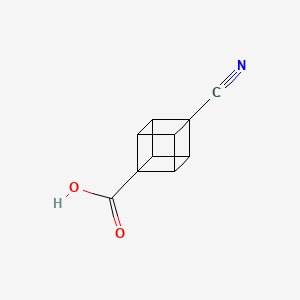
![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2490953.png)
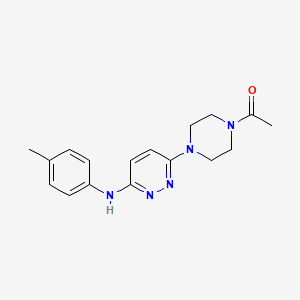

![3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2490956.png)
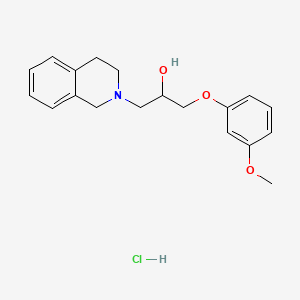
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)
